1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate
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Overview
Description
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate is a complex organic compound that combines several functional groups, including a benzo[d]thiazole ring, an azetidine ring, and a chromene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base to form 4-methoxybenzo[d]thiazole.
Synthesis of the azetidine ring: The azetidine ring can be synthesized by reacting an appropriate amine with an epoxide under basic conditions.
Formation of the chromene ring: The chromene ring can be synthesized by a condensation reaction between salicylaldehyde and an appropriate β-ketoester.
Coupling reactions: The final step involves coupling the benzo[d]thiazole, azetidine, and chromene intermediates using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate depends on its specific biological activity. For example, if it exhibits anticancer activity, it may interact with cellular targets such as DNA or proteins involved in cell proliferation and apoptosis. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate: can be compared with other compounds containing benzo[d]thiazole, azetidine, or chromene rings.
Benzo[d]thiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Azetidine derivatives: These compounds are of interest due to their potential as enzyme inhibitors and therapeutic agents.
Chromene derivatives: These compounds are known for their antioxidant, anti-inflammatory, and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its combination of three different functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-16-7-4-8-18-19(16)22-21(29-18)23-10-12(11-23)27-20(25)17-9-14(24)13-5-2-3-6-15(13)28-17/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXYRFXTILABFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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